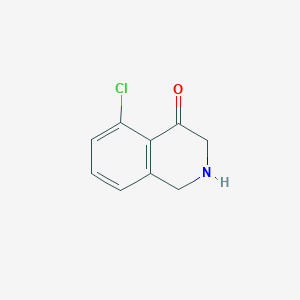

5-Chloro-2,3-dihydroisoquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89097-92-7 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoquinolin-4-one |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-11-5-8(12)9(6)7/h1-3,11H,4-5H2 |

InChI Key |

BZIUQQHMZXLSPL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=O)CN1)C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dihydroisoquinolinone Derivatives

Established Synthetic Routes to the Dihydroisoquinolinone Ring System

The construction of the dihydroisoquinolinone core is a well-explored area of synthetic chemistry, with several established methods for its formation and subsequent modification.

Cyclization Strategies for Dihydroisoquinolinone Core Formation

The formation of the bicyclic dihydroisoquinolinone system is typically achieved through intramolecular cyclization reactions. These strategies often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring.

One of the most common and classic methods is the Bischler-Napieralski reaction . This reaction involves the cyclization of N-acyl-β-phenylethylamines in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline. organic-chemistry.org This intermediate can then be oxidized to the corresponding isoquinolinone. A modified Bischler-Napieralski procedure avoids the use of harsh dehydrating agents by converting the amide to an N-acyliminium intermediate with oxalyl chloride and a Lewis acid like iron(III) chloride, followed by removal of the oxalyl group to yield the 3,4-dihydroisoquinoline. organic-chemistry.org

Another prominent strategy is the Pictet-Spengler reaction , which condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently oxidized to the dihydroisoquinolinone. organic-chemistry.org Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been developed to produce libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines efficiently. organic-chemistry.org

More contemporary methods utilize transition-metal catalysis. For instance, palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes provides a direct route to 3,4-dihydroisoquinolinones in the presence of air as the oxidant. organic-chemistry.org Similarly, cobalt(III)-catalyzed C-H annulation of arylamides with 1,3-dienes offers a redox-neutral pathway to these structures. organic-chemistry.org

A summary of key cyclization strategies is presented below:

| Reaction Name/Type | Starting Materials | Key Reagents/Catalysts | Product Type |

| Bischler-Napieralski Reaction | N-Acyl-β-phenylethylamines | P₂O₅, POCl₃ | 3,4-Dihydroisoquinolines |

| Modified Bischler-Napieralski | N-Acyl-β-phenylethylamines | Oxalyl chloride, FeCl₃ | 3,4-Dihydroisoquinolines |

| Pictet-Spengler Reaction | β-Phenylethylamines, Aldehydes/Ketones | Acid catalyst | Tetrahydroisoquinolines |

| Palladium-Catalyzed [4+2] Annulation | Aryl/Alkenyl Carboxamides, 1,3-Dienes | Palladium catalyst, Air | 3,4-Dihydroisoquinolinones |

| Cobalt(III)-Catalyzed C-H Annulation | Arylamides, 1,3-Dienes | Cobalt(III) complex | 3,4-Dihydroisoquinolinones |

Functionalization Approaches for Dihydroisoquinolinone Moieties

Once the dihydroisoquinolinone core is assembled, further functionalization can be carried out to introduce various substituents. These modifications can be directed at the aromatic ring, the nitrogen atom, or the carbon atoms of the heterocyclic ring.

Direct functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, with the existing substituents on the ring directing the position of the incoming group.

Functionalization at the nitrogen atom, typically through N-alkylation or N-acylation, is a common strategy to introduce diversity. However, direct N-alkylation of N-unsubstituted dihydroisoquinolinones can be challenging, especially for substrates with substituents at the 3-position. rsc.org

Modification of the heterocyclic ring can involve reactions at the C-1, C-3, and C-4 positions. For instance, the development of synthetic routes to C1- and C4-substituted isoquinolines can proceed through the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.org Iron and copper catalysis have been employed for the direct functionalization of both protected and unprotected tetrahydroisoquinolines, allowing for the introduction of indolyl and other aryl groups at the C-1 position. acs.org

Advanced Synthetic Strategies for Substituted Dihydroisoquinolinone Analogues

To meet the demand for structurally complex and stereochemically defined dihydroisoquinolinone derivatives, more advanced synthetic strategies have been developed.

Stereoselective Synthesis of Dihydroisoquinolinones

The synthesis of chiral dihydroisoquinolinones with defined stereochemistry is of great interest for pharmaceutical applications. Asymmetric synthesis approaches often rely on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One approach involves the use of chiral acid chlorides which react with isoquinoline (B145761) precursors to form diastereomeric Reissert compounds. nih.govdntb.gov.ua These diastereomers can sometimes be separated, and subsequent reactions can proceed with modest to good stereoselectivity. nih.gov

Asymmetric C-H functionalization using cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands enables the synthesis of chiral dihydroisoquinolinones from N-chlorobenzamides and a variety of alkenes with high enantioselectivity. organic-chemistry.org Another method involves a palladium-catalyzed asymmetric Heck/Suzuki domino reaction to produce chiral 4,4-disubstituted dihydroisoquinolinones with excellent enantioselectivities. organic-chemistry.orgnih.gov

The Pomeranz–Fritsch–Bobbitt synthesis is a versatile method for producing 1,2,3,4-tetrahydroisoquinolines, and its asymmetric variations have been a focus of research. mdpi.com For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as a chiral director. mdpi.com

Regioselective Introduction of Halogen Substituents (e.g., at C-5) into Dihydroisoquinolinone Scaffolds

The introduction of a halogen atom, such as chlorine, at a specific position on the aromatic ring of the dihydroisoquinolinone scaffold is crucial for tuning the electronic and steric properties of the molecule. The synthesis of 5-chloro-dihydroisoquinolinone derivatives requires precise control over the regioselectivity of the halogenation reaction.

Metal-free protocols have been developed for the regioselective C-5 halogenation of 8-substituted quinoline (B57606) derivatives. rsc.orgnih.gov These methods often utilize inexpensive and atom-economical halogenating agents like trihaloisocyanuric acids (e.g., TCCA for chlorination) and can proceed under mild, open-air conditions with complete regioselectivity. rsc.orgnih.gov For 8-aminoquinoline (B160924) derivatives, a variety of directing groups, including amides and ureas, can effectively direct the halogen to the C-5 position. nih.gov

Another efficient method employs N-halosuccinimides (NCS for chlorination) in water, providing a metal-free and environmentally friendly approach for the C-5 selective halogenation of quinoline derivatives. rsc.org Transition metal catalysis, such as with nickel(II), has also been reported for the regioselective C-5 halogenation of 8-aminoquinolines. nih.gov Furthermore, iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to be a highly regioselective and environmentally benign process. mdpi.com

A patent describes a process for preparing 5-chloro-2,3-dihydro-1H-inden-1-one, a structurally related compound, through the intramolecular cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone using a strong acid, which highlights an industrial approach to forming a chloro-substituted bicyclic ring system. google.com

| Method | Halogen Source | Catalyst/Conditions | Substrate Scope | Regioselectivity |

| Metal-Free Halogenation | Trihaloisocyanuric acid (e.g., TCCA) | Room temperature, open-air | 8-Substituted quinolines | C-5 selective rsc.orgnih.gov |

| Aqueous Halogenation | N-Halosuccinimides (e.g., NCS) | Water, metal-free | Quinoline derivatives | C-5 selective rsc.org |

| Nickel-Catalyzed Halogenation | Halogen source | Ni(II) catalyst | 8-Aminoquinolines | C-5 selective nih.gov |

| Iron-Catalyzed Halogenation | Halogen source | Iron(III) salt, water | 8-Amidoquinolines | C-5 selective mdpi.com |

Novel Routes for N-Alkylated Dihydroisoquinolinones with C-3 Substituents

The synthesis of N-alkylated dihydroisoquinolinones that also bear substituents at the C-3 position can be challenging due to steric hindrance and potential side reactions. rsc.org Direct N-alkylation of a 3-substituted dihydroisoquinolinone is often inefficient. rsc.org

A facile two-step procedure has been developed to address this challenge. rsc.org This method involves the N-alkylation of a 3,3-disubstituted-3,4-dihydroisoquinoline derivative to form an iminium salt, which is then oxidized to the desired N-alkylated 3-substituted-3,4-dihydroisoquinolinone. rsc.org This strategy allows for the synthesis of a range of N-substituted analogs that are not readily accessible through direct N-alkylation. rsc.org

The synthesis of C-3 substituted tetrahydroisoquinolines, which are precursors to the corresponding dihydroisoquinolinones, has been achieved through various methods, including the conversion of nitroalkenes to N-acetyl-β-arylethylamine derivatives followed by cyclization. nih.gov Modified Bischler-Napieralski procedures have also been adapted for the synthesis of 3-aryl-3,4-dihydroisoquinolines. acs.org

A patent application details a process for synthesizing derivatives of 5-{5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, showcasing a complex synthesis that involves an N-acylated, C-3 substituted, and C-5 chlorinated dihydroisoquinoline core. wipo.int

Structural Elucidation and Characterization Techniques for Synthetic Dihydroisoquinolinone Products

Confirming the intricate three-dimensional structure of newly synthesized dihydroisoquinolinone derivatives is paramount. This is achieved through a combination of powerful analytical techniques, primarily spectroscopic analysis and X-ray crystallography.

Spectroscopic Analysis (e.g., NMR, MS) in Dihydroisoquinolinone Structural Confirmation

Spectroscopic methods are indispensable for the initial structural confirmation of dihydroisoquinolinone products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for characterizing dihydroisoquinolinone derivatives. nih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, in a series of 2-substituted-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, characteristic signals for the protons on the heterocyclic ring and the various substituents can be precisely assigned. nih.gov However, the ¹H NMR spectra of some 3,4-dihydroisoquinolines can exhibit anomalous line broadening, which may be influenced by the solvent and the presence of substituents. ias.ac.in Dynamic NMR studies have also been used to investigate the presence of rotational conformers (rotamers) in certain complex dihydroisoquinoline derivatives. nih.gov

¹³C NMR: Complements ¹H NMR by providing a spectrum of the carbon backbone. The chemical shifts of the carbon atoms, particularly the carbonyl carbon (C=O) and the carbons within the heterocyclic ring, are highly diagnostic. nih.gov In a study of 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the carbonyl carbon appeared at 163.1 ppm, while other ring carbons were observed at specific chemical shifts, confirming the structure. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is crucial for determining the exact molecular weight and elemental composition of the synthesized compounds. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of the molecule. nih.govnih.gov For example, the HRMS (ESI) data for 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid showed a calculated m/z for the [M+H]⁺ ion of 378.0897, with a found value of 378.0888, providing strong evidence for the compound's elemental formula. nih.gov

Below is an interactive table summarizing the characterization data for a representative dihydroisoquinolinone derivative.

| Compound Name | Molecular Formula | Method | Key Findings | Reference |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₆ClNO₃ | ¹H NMR | Complex multiplet and doublet signals corresponding to aromatic and heterocyclic protons. | nih.gov |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₆ClNO₃ | ¹³C NMR | Carbonyl signal at 163.1 ppm; other signals consistent with the proposed structure. | nih.gov |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₆ClNO₃ | HRMS (ESI) | [M+H]⁺ calcd: 378.0897, found: 378.0888. | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While spectroscopic methods provide excellent information on connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and conformation. This technique involves diffracting X-rays through a single crystal of the compound.

For complex heterocyclic systems, including those related to dihydroisoquinolines, X-ray crystallography is the gold standard for unambiguous structural proof. mdpi.commdpi.com For instance, in studies of related tetrahydroisoquinoline alkaloids, single-crystal X-ray diffraction confirmed the molecular structure and provided precise bond lengths and angles. mdpi.com Similarly, for other nitrogen-containing heterocycles like 2-amino-3,4-dihydroquinazolines, X-ray studies have been crucial in understanding the structural features that dictate their biological activity. nih.govnih.govresearchgate.net These studies reveal the conformation of the rings and the spatial orientation of substituents, which are critical details that spectroscopic methods alone may not fully resolve.

The data obtained from X-ray crystallography, such as space group, unit cell dimensions, and atomic coordinates, provide an unequivocal map of the molecule's structure in the solid state.

| Technique | Information Provided | Application Example | Reference |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Determination of the molecular structure of tetrahydroisoquinoline alkaloids. | mdpi.com |

| X-ray Crystallography | Unambiguous confirmation of the structure of complex heterocyclic molecules. | Structural analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. | mdpi.com |

Structure Activity Relationship Sar and Structure Based Design of Dihydroisoquinolinone Compounds

Fundamental Principles Governing Structure-Activity Relationships within Dihydroisoquinolinone Derivatives

The biological activity of dihydroisoquinolinone derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. The core dihydroisoquinolinone structure presents several key features that can be modified to modulate activity. These include the aromatic ring, the lactam (amide) functionality within the heterocyclic ring, and the potential for substitution at various positions.

Influence of Substituent Effects on Biological Activity and Selectivity Profiles

The strategic placement of substituents on the dihydroisoquinolinone core can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a halogen atom, such as chlorine at the 5-position of the dihydroisoquinolinone ring system, can have profound effects.

Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site on the biological target. The size and lipophilicity of the chlorine atom also contribute to steric and hydrophobic interactions within the binding pocket. Studies on other halogenated compounds have shown that the nature of the halogen atom can significantly impact binding affinity and transcriptional activity. For example, the binding affinity of halogenated bisphenol A analogs to the estrogen-related receptor γ was found to decrease with an increase in the size and number of halogen atoms. nih.gov

Modifications to the side chains and the dihydroisoquinolinone ring system itself are key strategies for optimizing ligand efficacy. Alterations to the N-substituent of the lactam can influence solubility, cell permeability, and metabolic stability. For example, introducing a benzenesulfonyl group at the N(1)-position of a related indole (B1671886) compound switched a full agonist to an antagonist at the 5-HT6 receptor. nih.gov

Expanding or contracting the heterocyclic ring or introducing additional rings can alter the conformational rigidity of the scaffold and introduce new interaction vectors. The synthesis of derivatives with different substituents on the aromatic ring or the heterocyclic portion allows for a systematic exploration of the chemical space around the dihydroisoquinolinone core to identify compounds with improved activity and selectivity. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Dihydroisoquinolinone Analogs

| Compound/Analog | Modification | Observed Effect on Biological Activity | Reference |

| 5-HT6 Receptor Agonist Analog | Introduction of a benzenesulfonyl group at N(1)-position | Switched from a full agonist to an antagonist | nih.gov |

| Halogenated Bisphenol A Analogs | Increasing size and number of halogen atoms | Decreased binding affinity and transcriptional activity | nih.gov |

| 2,3-dihydroimidazo[2,1-a]isoquinoline Analogs | Substitution on ring A | Less active than the lead compound | nih.gov |

This table is for illustrative purposes and may not directly correspond to 5-Chloro-2,3-dihydroisoquinolin-4(1H)-one due to the limited public data on this specific compound.

Conformational Analysis and its Correlation with Dihydroisoquinolinone Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. youtube.comlibretexts.org Dihydroisoquinolinones, while containing a relatively rigid ring system, can still exhibit conformational flexibility, particularly with respect to the puckering of the non-aromatic ring and the orientation of substituents.

Conformational analysis aims to identify the low-energy conformations that a molecule is likely to adopt in solution and, more importantly, the specific conformation that is recognized by and binds to the biological target (the "bioactive conformation"). nih.govbiomedres.us Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are used to study the conformational preferences of molecules. nih.govnih.gov

The conformation of the dihydroisoquinolinone ring can influence the relative positioning of key pharmacophoric features. For instance, the orientation of the carbonyl group and any substituents on the aromatic or heterocyclic ring will dictate how the molecule fits into a binding site and the specific intermolecular interactions it can form. A mismatch between the preferred conformation of the ligand and the geometry of the binding site can lead to a significant loss of potency.

Rational Design Strategies Employing the Dihydroisoquinolinone Core in Ligand Development

Rational drug design leverages the understanding of SAR and the three-dimensional structure of the target to design new ligands with improved properties. nih.govnih.govresearchgate.net The dihydroisoquinolinone scaffold serves as an excellent starting point for such endeavors.

Structure-based drug design (SBDD) is a powerful approach where the known three-dimensional structure of the biological target (e.g., from X-ray crystallography or cryo-electron microscopy) is used to guide the design of inhibitors or modulators. nih.govnih.govresearchgate.net By visualizing the binding pocket, medicinal chemists can design dihydroisoquinolinone derivatives that have complementary shapes and chemical features. This might involve adding a substituent to form a specific hydrogen bond, filling a hydrophobic pocket, or avoiding steric clashes.

Fragment-based drug design (FBDD) is another strategy where small molecular fragments, including potentially the dihydroisoquinolinone core itself, are screened for binding to the target. Promising fragments are then grown or linked together to create more potent lead compounds.

Computational chemistry plays a vital role in these rational design strategies. Molecular docking can predict the binding mode and affinity of virtual libraries of dihydroisoquinolinone derivatives, allowing for the prioritization of compounds for synthesis and testing. Molecular dynamics simulations can provide insights into the dynamic nature of the ligand-target interaction and help to refine the design.

By combining these computational and experimental approaches, researchers can efficiently explore the chemical space around the this compound scaffold to develop novel ligands with high potency and selectivity for their intended biological targets.

Biological Activities and Mechanistic Investigations of Dihydroisoquinolinone Derivatives

Enzyme Modulation by Dihydroisoquinolinone Compounds

The dihydroisoquinolinone scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this core structure to target a variety of enzymes with high affinity.

Carbonic Anhydrase (CA) Inhibition by Dihydroisoquinolinone-2(1H)-sulfonamides

A series of 3,4-dihydroisoquinoline-2(1H)-sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. The inhibitory activity and selectivity of these compounds are influenced by the nature of the substituent at the C-1 position of the isoquinoline (B145761) ring.

Detailed research has shown that while many derivatives exhibit moderate inhibitory activity against the ubiquitous cytosolic isoform hCA I, they show potent, nanomolar inhibition against the tumor-associated transmembrane isoform hCA IX and the transmembrane isoform hCA XIV. sci-hub.senih.gov For instance, certain 1-(cyclo)alkylisoquinoline derivatives bearing a sulfonamide group demonstrate significant inhibitory effects on hCA IX and hCA XIV, with a lower affinity for the off-target hCA II isoform. sci-hub.se

The binding mechanism has been confirmed through X-ray crystallography, which shows the sulfonamide moiety interacting with the zinc ion in the active site of the enzyme. sci-hub.se Docking studies have further elucidated the hypothetical interactions within the catalytic binding site of the most active and selective inhibitors for hCA IX and hCA XIV. sci-hub.se

| Compound | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XIV (Kᵢ, μM) |

| 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | 0.85 | 0.12 | 0.075 | 0.21 |

| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide | 6.41 | 1.45 | 0.095 | 0.155 |

| 6,7-dimethoxy-1-cyclopentyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide | 0.10 | 0.94 | 0.055 | 0.178 |

Note: This table presents a selection of data for illustrative purposes. Kᵢ represents the inhibition constant.

Cholinesterase (AChE/BuChE) and Monoamine Oxidase (MAO) Inhibition by Dihydroisoquinolinone Carboxamide Derivatives

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). These enzymes are significant targets in the context of neurodegenerative diseases.

The investigation revealed that several of these carboxamide derivatives are potent inhibitors of both MAO-A and MAO-B. Interestingly, while none of the tested compounds showed significant inhibitory activity against AChE, a number of them were found to be effective inhibitors of BuChE. Molecular docking studies have provided insights into the interactions between these active compounds and the amino acid residues within the active sites of the target enzymes. These findings suggest that the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold is a promising starting point for the development of multi-target inhibitors for neurological disorders.

Aldose Reductase (AR) Inhibition by Dihydroisoquinolinone Derivatives

Research into the inhibition of aldose reductase (AR) by dihydroisoquinolinone derivatives is an area of active investigation. While numerous studies have explored various heterocyclic scaffolds for AR inhibition, leading to the discovery of potent inhibitors, specific data on dihydroisoquinolinone-based derivatives is not extensively available in the current body of literature. The development of AR inhibitors is crucial for managing diabetic complications, and the exploration of diverse chemical scaffolds, including that of dihydroisoquinolinone, remains a promising avenue for future research.

Beta-Secretase 1 (BACE-1) Inhibition by Dihydroisoquinoline Scaffolds

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway, making it a prime target for the development of therapeutics for Alzheimer's disease. The search for effective BACE-1 inhibitors has led to the investigation of a wide array of molecular structures. However, within the scope of the reviewed literature, there is a lack of specific studies focusing on the inhibitory activity of dihydroisoquinoline scaffolds against BACE-1. Future research may explore the potential of this particular heterocyclic system to design novel BACE-1 inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Oxo-Dihydroisoquinoline Carboxamides

A novel class of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death, and its inhibitors have shown significant promise as anticancer agents.

Structure-activity relationship studies have led to the development of lead compounds with nanomolar potency against both PARP-1 and PARP-2. These novel inhibitors exhibit favorable druglike properties and demonstrate clear advantages over some existing PARP inhibitors in terms of their molecular characteristics and ADME (absorption, distribution, metabolism, and excretion) profiles. The 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold represents a promising new chemotype for the development of next-generation PARP inhibitors.

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |

| Lead Compound | 63.1 | 29.4 |

| Olaparib (Reference) | 3.8 | 1.5 |

Note: This table presents a selection of data for illustrative purposes. IC₅₀ represents the half-maximal inhibitory concentration.

DNA Gyrase Inhibition by Isoquinoline-1,3(2H,4H)-diones

The isoquinoline core has also been utilized to develop inhibitors of DNA gyrase, an essential bacterial enzyme, making it an attractive target for new antibacterial agents. Two distinct classes of isoquinoline derivatives have shown notable activity.

One series, the (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones, has demonstrated excellent DNA gyrase inhibitory potential. Several compounds within this series exhibit IC₅₀ values in the sub-micromolar range, comparable to the standard inhibitor clorobiocin.

Another class of compounds, isoquinoline sulfonamides, has been discovered to act as allosteric inhibitors of DNA gyrase. These compounds have shown activity against fluoroquinolone-resistant bacteria, indicating a different mechanism of action from this established class of antibiotics. Cryo-electron microscopy studies have revealed that these inhibitors bind to a novel allosteric site on the enzyme, thereby inhibiting its DNA cleavage activity. This discovery opens up new avenues for the development of antibiotics with novel mechanisms to combat bacterial resistance.

| Compound Class | Target | Key Findings |

| (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones | DNA Gyrase | Potent inhibition with sub-micromolar IC₅₀ values. |

| Isoquinoline sulfonamides | DNA Gyrase | Allosteric inhibition with activity against resistant strains. |

Calpain Inhibition by Dihydroisoquinolinone Analogues

Calpains are a family of calcium-dependent cysteine proteases, and their over-activation is implicated in a range of pathological conditions. Dihydroxychalcone analogues have been investigated for their ability to inhibit calpains. nih.gov While specific studies on 5-Chloro-2,3-dihydroisoquinolin-4(1H)-one as a direct calpain inhibitor are not prevalent in the reviewed literature, the broader class of compounds to which it belongs is of interest in the development of novel protease inhibitors. For instance, certain dihydroxychalcone derivatives have demonstrated inhibitory activity against both µ-calpain and m-calpain. nih.gov The exploration of dihydroisoquinolinone scaffolds in this context could yield novel inhibitors with therapeutic potential. nih.govnih.gov

Phosphodiesterase 4 (PDE4) Inhibition by Tetrahydroisoquinoline Derivatives

Phosphodiesterase 4 (PDE4) is a key enzyme in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory and immune responses. wikipedia.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory cell activity. Tetrahydroisoquinoline derivatives have been designed and synthesized as potent and selective PDE4 inhibitors. nih.govnih.gov These compounds have shown promising anti-inflammatory effects in various preclinical models. nih.gov

Research into tetrahydroquinoline and tetrahydroisoquinoline derivatives has revealed that specific structural features are crucial for potent PDE4 inhibition. For example, a 2-phenyl-5-furan moiety has been incorporated into these scaffolds, leading to compounds with good inhibitory activity against the PDE4B subtype. nih.gov Molecular docking studies have indicated that the tetrahydroquinoline moiety can form key hydrogen bonds and π-π stacking interactions within the active site of PDE4B. nih.gov

| Compound Type | Target | Key Findings |

| Tetrahydroquinoline derivatives | PDE4B | Higher inhibitory activity compared to tetrahydroisoquinoline derivatives. nih.gov |

| Tetrahydroisoquinoline derivatives | PDE4B | Good inhibitory activity and blockade of LPS-induced TNF-α release. nih.gov |

Thymidine (B127349) Phosphorylase and Angiogenic Activity Modulation

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in pyrimidine (B1678525) metabolism and is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a factor that promotes angiogenesis. nih.govresearchgate.net The overexpression of TP is observed in various tumors and is associated with tumor progression and metastasis. nih.govmdpi.com Therefore, inhibitors of TP are considered promising anti-cancer agents.

Isoquinoline derivatives have been synthesized and evaluated for their inhibitory activity against E. coli thymidine phosphorylase. nih.gov Many of these analogues displayed significant inhibitory potential, with structure-activity relationship (SAR) studies indicating that the substitution pattern on the phenyl ring is a key determinant of activity. nih.gov Molecular docking studies have further elucidated the binding interactions of these isoquinoline analogues with the active site of the TP enzyme. nih.gov Certain isoquinoline analogues have also demonstrated potent angiogenic inhibitory potentials. nih.gov

| Compound Class | Biological Target | Key Activities |

| Isoquinoline Analogues | Thymidine Phosphorylase | Potent inhibition, with activity dependent on phenyl ring substitution. nih.gov |

| Isoquinoline Analogues | Angiogenesis | Significant inhibition of angiogenic processes. nih.gov |

Receptor Ligand Interactions and Modulation by Dihydroisoquinolinone Analogues

MDM2 Protein-Protein Interaction Inhibition by Dihydroisoquinolinone Derivatives

The interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) protein, is a critical target in oncology. nih.govmdpi.comscbt.com Inhibition of this interaction can restore the tumor-suppressing function of p53. scbt.com Dihydroisoquinolinone derivatives have emerged as a novel class of small-molecule inhibitors of the p53-MDM2 interaction. nih.gov

Starting from a hit identified through virtual screening, a derivatization program led to the development of potent dihydroisoquinolinone-based inhibitors. nih.gov X-ray co-crystal structures have revealed an unprecedented binding mode for these inhibitors within the p53-binding pocket of MDM2. nih.gov Further research has led to the design and characterization of isoquinolin-1-one derivatives that can effectively dissociate the preformed MDM2-p53 complex. researchgate.net These compounds have been shown to stabilize p53 and induce the expression of p53-related genes. researchgate.net

| Inhibitor Class | Mechanism of Action | Biological Effect |

| Dihydroisoquinolinones | Binds to MDM2, blocking the p53-MDM2 interaction. nih.gov | Low nanomolar inhibition and significant cellular activity. nih.gov |

| Isoquinolin-1-ones | Dissociates the preformed MDM2-p53 complex. researchgate.net | Stabilizes p53 and induces apoptosis-related gene expression. researchgate.net |

Dopamine (B1211576) D1 Receptor Positive Allosteric Modulation

The dopamine D1 receptor is a key target for the treatment of various neuropsychiatric disorders. nih.govbiorxiv.org Positive allosteric modulators (PAMs) of the D1 receptor offer a promising therapeutic approach by enhancing the effect of the endogenous ligand, dopamine, without directly activating the receptor themselves. nih.govgoogle.com This can lead to a more nuanced and potentially safer pharmacological profile compared to traditional agonists. nih.gov

A specific dihydroisoquinolinone derivative, DETQ, has been identified as a selective D1 PAM. nih.govnih.gov In vitro studies have shown that DETQ potentiates the human D1 receptor with no significant allosteric agonist effects on its own. nih.gov In vivo studies using transgenic mice expressing the human D1 receptor have demonstrated that DETQ can improve cognitive function and social interaction in aged mice. nih.gov Furthermore, a close analog of DETQ, LY3154207, has advanced to phase 2 clinical trials. nih.gov The characterization of optically pure enantiomers of these dihydroisoquinolinone-based PAMs has revealed that different stereoisomers can exhibit distinct affinities and levels of positive cooperativity with dopamine, highlighting the importance of stereochemistry in their design. mdpi.com

Modulation of Androgen, Insulin, and Estrogen Receptors by Isoquinoline Alkaloids

Scientific literature extensively documents the interaction of various isoquinoline alkaloids with a range of biological receptors. However, specific studies detailing the direct modulatory effects of this compound or its close dihydroisoquinolinone derivatives on androgen, insulin, and estrogen receptors are not prominently available in the current body of research. The broader class of isoquinoline alkaloids has been shown to interact with these receptor systems, suggesting a potential area for future investigation into the specific activities of dihydroisoquinolinone compounds.

WDR5 WIN-Site Inhibition by Dihydroisoquinolin-1(2H)-one Core Derivatives

The WD repeat domain 5 (WDR5) protein is a crucial component of multiple chromatin-modifying complexes and has emerged as a significant target in cancer therapy. The "WIN" (WDR5-interaction) site of WDR5 is a key interface for its interaction with other proteins, such as MLL1 (Mixed-Lineage Leukemia 1), and is a primary focus for the development of small molecule inhibitors. Dihydroisoquinolin-1(2H)-one derivatives have been identified as potent antagonists of the WDR5 WIN site.

Through structure-based design, researchers have developed dihydroisoquinolinone core derivatives that exhibit picomolar binding affinity to the WDR5 WIN site. nih.gov These compounds have demonstrated selective, concentration-dependent anti-proliferative effects in cancer cell lines with MLL fusions. nih.gov Furthermore, these inhibitors have been shown to disrupt the proliferation of MYC-driven cancer cells by reducing the recruitment of MYC to chromatin at genes co-bound by MYC and WDR5. nih.gov

The mechanism of action of these WDR5 WIN site inhibitors involves the displacement of the WDR5 protein from its binding sites on chromatin. This displacement leads to a cascade of cellular events, including the decreased expression of WDR5-bound ribosomal protein genes, induction of nucleolar stress, an increase in p53 protein translation, and the subsequent activation of p53-dependent apoptosis. nih.gov

Table 1: WDR5 WIN-Site Inhibition by Dihydroisoquinolin-1(2H)-one Core Derivatives

| Compound/Derivative | Binding Affinity (Kd) | Cell Line | Anti-proliferative Activity | Reference |

| Dihydroisoquinolinone Core Derivatives | Picomolar range | MLL-fusion cell lines | Concentration-dependent inhibition | nih.gov |

| C6 | 0.1 nM | Various cancer cell lines | Suppressed growth | vanderbilt.edu |

| C3 | 1.3 nM | Various cancer cell lines | Suppressed growth | vanderbilt.edu |

Diverse Pharmacological Actions and Associated Preclinical Research Avenues

Anti-inflammatory and Analgesic Effects of Isoquinoline Derivatives

Derivatives of the isoquinoline scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. While direct studies on this compound are limited, research on structurally related tetrahydroisoquinoline derivatives provides strong evidence for this pharmacological activity.

One such derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has shown pronounced analgesic and anti-inflammatory effects in preclinical models. biomedpharmajournal.org In studies on formalin-induced arthritis in rats, this compound exhibited an anti-inflammatory effect at a dose of 0.5 mg/kg that was 3.3 times greater than that of the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. biomedpharmajournal.org In a chemical irritation model (acetic acid-induced writhing), the same compound demonstrated a potent analgesic effect, with an average effective dose (ED₅₀) of 0.5 mg/kg. biomedpharmajournal.org

The mechanism of action for the anti-inflammatory and analgesic effects of these derivatives is thought to involve the modulation of inflammatory pathways, though the precise targets are still under investigation.

Table 2: Anti-inflammatory and Analgesic Effects of Isoquinoline Derivatives

| Compound/Derivative | Assay | Result | Comparison | Reference |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Formalin-induced arthritis (rat) | 3.3 times more potent than diclofenac sodium | Diclofenac Sodium | biomedpharmajournal.org |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Acetic acid-induced writhing (mouse) | ED₅₀ = 0.5 mg/kg | - | biomedpharmajournal.org |

Antimicrobial and Antibacterial Activities of Dihydroisoquinolinones

The dihydroisoquinolinone scaffold has been explored for its antimicrobial and antibacterial properties. While specific data for this compound is not available, studies on other dihydroisoquinolinone derivatives have shown promising results.

For instance, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a similar heterocyclic core, were synthesized and evaluated for their antibacterial activity. Some of these compounds displayed good to moderate activity against various bacterial strains. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 3: Antimicrobial and Antibacterial Activities of Dihydroquinazolinone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5i (fluorine substituent) | Various tested strains | Good activity | nih.gov |

| Compound 5j (fluorine substituent) | Various tested strains | Good activity | nih.gov |

| Compounds 5a, 5b, 5c, 5d, 5e (methyl and methoxy (B1213986) substituents) | Various tested strains | Moderate activity | nih.gov |

Antimalarial and Anti-plasmodial Properties of Isoquinoline Derivatives

The global challenge of malaria has driven extensive research into novel therapeutic agents, and isoquinoline derivatives have emerged as a promising class of compounds. Specifically, dihydroisoquinolone carboxanilides have been identified through phenotypic whole-cell screening to possess potent anti-malarial activity against multiple drug-resistant strains of Plasmodium falciparum in vitro, with no significant cytotoxicity to mammalian cells. nih.gov

Systematic structure-activity relationship (SAR) studies have revealed that modifications at the N-2, C-3, and C-4 positions of the dihydroisoquinolone core can significantly impact potency. nih.gov These studies led to the identification of analogues with excellent in vivo anti-malarial activity. nih.gov The (+)-(3S,4S) enantiomer of one such analogue, (+)-13i, was identified as being particularly potent and has been selected for further preclinical development. nih.gov

Table 4: Antimalarial and Anti-plasmodial Properties of Dihydroisoquinolone Derivatives

| Compound/Derivative | Strain(s) | In Vitro Activity (IC₅₀) | In Vivo Activity | Reference |

| Dihydroisoquinolone Carboxanilides | Multiple resistant P. falciparum strains | Potent | - | nih.gov |

| (+)-13i | P. falciparum | Potent | Excellent | nih.gov |

Antiviral Activities (e.g., HIV-1 Integrase Inhibition, SARS-CoV-2)

The dihydroisoquinoline scaffold has been investigated for its potential as an antiviral agent, with notable activity against Human Immunodeficiency Virus 1 (HIV-1) integrase and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, making it an attractive target for antiretroviral therapy. A series of 1,2-dihydroisoquinoline (B1215523) derivatives have been synthesized and identified as potential HIV-1 integrase inhibitors. nih.gov Some of these compounds demonstrated significant inhibition of the strand transfer process of the enzyme. For example, compound 6c showed a noteworthy 91% reduction of viral antigens in a cell-based assay. nih.gov Molecular docking studies suggest that the nitro group on some of these derivatives can effectively chelate with the Mg²⁺ ions in the active site of the integrase, contributing to their inhibitory activity. nih.gov

Table 5: HIV-1 Integrase Inhibition by Dihydroisoquinoline Derivatives

| Compound | Strand Transfer (ST) Inhibition (%) | Antiviral Activity (% reduction of viral antigens) | Reference |

| 4m | Significant | - | nih.gov |

| 6c | Significant | 91% | nih.gov |

SARS-CoV-2 Inhibition

The COVID-19 pandemic spurred a global search for effective antiviral treatments. Research into heterocyclic compounds revealed that novel tetrahydroisoquinoline-based derivatives can efficiently inhibit SARS-CoV-2 infection in vitro. nih.gov Two such compounds, trans-1 and trans-2 , significantly decreased the production of viral progeny in Vero E6 cells. nih.gov Compound trans-1 exhibited a half-maximal effective concentration (EC₅₀) of 3.15 µM in Vero E6 cells and 2.78 µM in Calu-3 human lung cells, demonstrating better potency than chloroquine (B1663885) in the latter cell line. nih.gov Time-of-addition assays indicated that the primary mechanism of action for trans-1 is the inhibition of post-entry viral replication. nih.gov

Table 6: Anti-SARS-CoV-2 Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cell Line | EC₅₀ (µM) | Selective Index (SI) | Reference |

| trans-1 | Vero E6 | 3.15 | >63.49 | nih.gov |

| trans-1 | Calu-3 | 2.78 | >71.94 | nih.gov |

| trans-2 | Vero E6 | 12.02 | - | nih.gov |

Neuroprotective and Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's, Schizophrenia)

Derivatives of the isoquinoline and quinolinone core structures have been extensively investigated for their potential in treating neurodegenerative diseases. These compounds interact with various targets implicated in the pathology of Alzheimer's, Parkinson's, and schizophrenia.

Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (B1216132) (ACh) levels contributes to cognitive deficits. nih.gov Consequently, inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. nih.gov Dihydro-2(1H)-quinolinone-dithiocarbamate derivatives have been designed as multifunctional agents for Alzheimer's treatment. nih.gov For instance, some of these compounds have shown potent and selective inhibition of AChE. nih.gov One particular derivative, compound 4c (4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl piperidine-1-carbodithioate), was identified as a highly potent inhibitor of both electric eel AChE (eeAChE) and human AChE (hAChE), with IC50 values of 0.22 μM and 0.16 μM, respectively. nih.gov This compound also demonstrated the ability to inhibit both self-induced and AChE-induced aggregation of the amyloid-β (Aβ) peptide, another key pathological hallmark of Alzheimer's disease. nih.gov

Parkinson's Disease: The etiology of Parkinson's disease is linked to the degeneration of dopaminergic neurons in the substantia nigra. researchgate.net Certain tetrahydroisoquinoline (THIQ) derivatives have been studied as potential endogenous neurotoxins that could play a role in this process. researchgate.netnih.gov For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) has been shown to induce Parkinson's-like symptoms in animal models. nih.gov These compounds can inhibit complex I of the mitochondrial respiratory chain, a mechanism also implicated in Parkinson's pathology. nih.gov Conversely, other derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have demonstrated neuroprotective effects against toxins that induce parkinsonism. researchgate.netnih.gov The neurotoxic or neuroprotective activity of these compounds is highly dependent on their substitution patterns. For example, hydroxyl substitution on 1MeTIQ derivatives tends to decrease neurotoxicity, while methoxyl substitution can increase it. nih.gov

Schizophrenia: Current antipsychotic medications for schizophrenia primarily act by blocking dopamine D2 receptors. nih.govnih.gov However, there is a significant need for novel mechanisms of action to address the full spectrum of symptoms. nih.gov Research into 8-substituted 3,4-dihydroquinolinones has identified them as a novel scaffold with potent dopamine D2 and serotonin (B10506) 5-HT2A receptor activity, which is a characteristic of atypical antipsychotics. nih.gov Furthermore, quinoline- and isoquinoline-sulfonamide analogs of aripiprazole (B633) have been synthesized and evaluated for their antipsychotic potential. nih.gov One such compound, 40 (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide), exhibited significant antipsychotic properties in animal models of hyperlocomotor activity. nih.gov The pathophysiology of schizophrenia is also linked to glutamatergic and GABAergic neurotransmitter systems, representing alternative targets for drug development. nih.gov

| Compound/Derivative Class | Disease Focus | Key Research Finding | Reported IC50/Activity |

|---|---|---|---|

| Dihydro-2(1H)-quinolinone-dithiocarbamates | Alzheimer's Disease | Potent and selective inhibitors of AChE and Aβ aggregation. nih.gov | Compound 4c: hAChE IC50 = 0.16 μM. nih.gov |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Parkinson's Disease | Acts as a neurotoxin, inducing Parkinson's-like symptoms and inhibiting mitochondrial complex I. nih.govnih.gov | N/A |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Parkinson's Disease | Exhibits neuroprotective effects against parkinsonism-inducing toxins. researchgate.net | N/A |

| 8-Substituted 3,4-Dihydroquinolinones | Schizophrenia | Novel scaffold for atypical antipsychotics with potent DA D2 and 5-HT2A activity. nih.gov | N/A |

| Isoquinoline-sulfonamide Analogs | Schizophrenia | Compound 40 shows remarkable antipsychotic properties in mouse models. nih.gov | N/A |

Antidepressant and Antipsychotic Properties

The dihydroisoquinolinone scaffold and its analogs have been explored for their potential as antidepressant and antipsychotic agents, often targeting serotonergic and dopaminergic systems.

A series of new quinoline- and isoquinoline-sulfonamide analogs of the antipsychotic drug aripiprazole were synthesized to investigate their therapeutic potential. nih.gov These compounds were designed to interact with multiple receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2, D3) receptors. nih.gov Specifically, compounds 33 (N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)quinoline-7-sulfonamide) and 39 (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide) demonstrated significant antidepressant activity in the forced swim test in mice. nih.gov These compounds act as 5-HT1A agonists, D2 partial agonists, and 5-HT2A/5-HT7 antagonists. nih.gov In addition to its antidepressant-like effects, the isoquinoline analog 40 also showed notable antipsychotic activity. nih.gov

The structural features of these molecules, including the substitution on the quinoline (B57606) or isoquinoline ring, play a crucial role in their biological activity. Other heterocyclic systems incorporating the isoquinoline structure have also been investigated for antidepressant properties. For instance, derivatives of 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline have shown promising antidepressant activity in preclinical models. researchgate.net

| Compound/Derivative Class | Therapeutic Target | Key Research Finding | Mechanism of Action |

|---|---|---|---|

| Quinoline-sulfonamide Analog (33) | Antidepressant | Produced significant antidepressant activity in the forced swim test in mice. nih.gov | 5-HT1A agonist, D2 partial agonist, 5-HT2A/5-HT7 antagonist. nih.gov |

| Isoquinoline-sulfonamide Analog (39) | Antidepressant | Showed significant antidepressant activity in the forced swim test in mice. nih.gov | 5-HT1A agonist, D2 partial agonist, 5-HT2A/5-HT7 antagonist. nih.gov |

| Isoquinoline-sulfonamide Analog (40) | Antipsychotic | Displayed remarkable antipsychotic properties in a mouse model of hyperlocomotion. nih.gov | Multireceptor profile including 5-HT1A, 5-HT2A, 5-HT7, D2, and D3 receptors. nih.gov |

Antioxidant and Free-Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.gov Dihydroisoquinoline derivatives have been investigated for their capacity to act as antioxidants and scavenge free radicals.

A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives assessed their ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•), the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), superoxide (B77818) anion radical (O2•−), and nitric oxide radical (•NO). nih.govmdpi.com The results indicated that nearly all the synthesized compounds were effective scavengers of at least one of these radicals. nih.govmdpi.com The antioxidant potential of these compounds is often linked to the presence of hydroxyl groups on the aromatic ring, with polyphenolic structures generally showing greater activity. nih.gov

Similarly, non-toxic, water-soluble dihydroquinoline antioxidants such as CH 402 (Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane (B114726) sulphonate) and MTDQ-DA (6,6-methylene bis 2,2-dimethyl-4-methane sulphonic acid: Na-1,2-dihydroquinoline) have demonstrated the ability to scavenge superoxide radicals and inhibit lipid peroxidation in various in vitro systems. nih.gov

| Derivative Class | Radical Scavenged | Key Finding |

|---|---|---|

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH•, ABTS•+, O2•−, •NO | Most derivatives showed potent scavenging activity against at least one type of free radical. nih.govmdpi.com |

| Dihydroquinoline derivative (CH 402) | Superoxide (O2•−) | Effectively scavenges superoxide radicals and reduces H2O2. nih.gov |

| Dihydroquinoline derivative (MTDQ-DA) | Superoxide (O2•−) | Scavenges superoxide radicals with a rate constant of 4 x 10^8 dm3 mol-1 s-1. nih.gov |

Computational and in Silico Studies of Dihydroisoquinolinone Compounds

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. wikipedia.org This method is crucial for understanding the binding mode of dihydroisoquinolinone derivatives and for predicting their inhibitory activity against various targets.

For instance, molecular docking studies have been instrumental in the discovery of dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology research. nih.gov Initial virtual screening identified a dihydroisoquinolinone hit, and subsequent docking simulations, guided by X-ray co-crystal structures, helped to understand an unprecedented binding mode for these inhibitors. nih.gov Similarly, in the development of inhibitors for Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a target for castration-resistant prostate cancer, molecular docking was used to generate conformations of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for 3D-QSAR studies, highlighting the importance of docking in generating reliable models. nih.gov

Docking studies have also been applied to identify potential dual inhibitors of CDK4/6 and aromatase, where a 3,4-dihydroisoquinoline-2(1H)-sulfonamide derivative was identified as a promising candidate. nih.gov The docking analysis revealed key interactions, such as a water-hydrogen bond formed by the sulfonyl group, which contributed to its binding affinity. nih.gov Furthermore, in the design of novel VEGFR2 inhibitors for glioblastoma multiforme, molecular docking confirmed strong interactions between 3,4-dihydroquinolin-2(1H)-one analogues and the VEGFR2 kinase domain, supporting their anticancer activity. nih.govresearchgate.net

The tetrahydroisoquinoline (THQ) motif, a core structure in many bioactive compounds, has been a focus of in silico design. mdpi.com Molecular docking, combined with pharmacophore modeling, has been used to screen large libraries of THQ-containing molecules to identify new antagonists for the CD44 receptor. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Estimation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the assessment of conformational stability and the estimation of binding affinities. nih.gov This technique complements molecular docking by providing a more dynamic picture of the ligand-receptor interactions.

In the study of 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors, MD simulations were performed to assess the stability of the ligand-protein complexes and to understand the interactions with key residues within the binding pocket. nih.govresearchgate.net Similarly, MD simulations were employed to characterize the binding of novel tetrahydroisoquinoline-based CD44 antagonist candidates. mdpi.com These simulations helped to identify which candidates remained stably bound within the target's binding site and to analyze the frequency of molecular interactions over the simulation time. mdpi.com

MD simulations are also crucial for refining the results of virtual screening. For example, in the search for inhibitors of the m6A-RNA reader protein YTHDC1, MD simulations were used to assess the stability of the top-ranked ligands identified through molecular docking. mdpi.com This step is essential to filter out false positives and to confirm the potential of the identified hits. mdpi.com The calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) on the MD trajectories provides a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com

The conformational flexibility of ligands is a critical factor in their binding to a target. nih.gov MD simulations can explore the conformational landscape of a ligand, which is particularly important for flexible molecules like many dihydroisoquinolinone derivatives. Understanding the conformational preferences of a ligand can aid in the design of more rigid and potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the design of more potent molecules.

A notable application of QSAR in the context of dihydroisoquinolinones is the study of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as AKR1C3 inhibitors. nih.gov In this work, 3D-QSAR models, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), were developed to correlate the chemical structures of these compounds with their inhibitory activity. nih.gov The study emphasized the importance of using docked conformations for generating reliable and predictive QSAR models. nih.gov The resulting contour maps from the QSAR analysis provided valuable insights into the structural features that are important for activity, guiding the rational design of more potent inhibitors. nih.gov

QSAR studies have also been conducted on related quinoline (B57606) derivatives. For instance, a QSAR model was developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.gov This study utilized various machine learning methods to build a reliable model for predicting the inhibitory activity of new compounds. nih.gov

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical and/or structural properties. wikipedia.org By identifying these key properties, medicinal chemists can make informed decisions about which modifications to a lead compound are most likely to improve its activity.

Fragment-Based Drug Design (FBDD) Strategies Employing the Isoquinoline (B145761) Core

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.govnih.gov These fragments are then grown, linked, or merged to create more potent lead compounds. nih.govyoutube.com The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been successfully employed in FBDD campaigns. researchoutreach.orgnih.gov

The dihydroisoquinolone scaffold has been specifically designed and synthesized for use in FBDD. researchgate.netscispace.com The synthetic methodology allows for the incorporation of various functional groups, providing multiple vectors for fragment growth and elaboration into lead compounds. scispace.com This approach is particularly valuable as it allows for the rapid exploration of chemical space around the core scaffold. researchgate.netscispace.com

A key advantage of FBDD is that it can efficiently sample chemical space and often leads to compounds with better physicochemical properties compared to traditional high-throughput screening (HTS). frontiersin.org The isoquinoline core provides a rigid and well-defined starting point for fragment elaboration. researchoutreach.org By screening a library of isoquinoline-based fragments, researchers can identify initial hits that can then be optimized through structure-guided design. researchoutreach.org

The process of FBDD often involves biophysical screening methods to detect the weak binding of fragments, followed by X-ray crystallography to determine the binding mode. nih.gov This structural information is then used to guide the synthetic chemistry efforts to grow the fragment into a more potent inhibitor. youtube.com

Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches in Dihydroisoquinolinone Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org Ligand-based drug design (LBDD) is an approach used when the 3D structure of the target is unknown and relies on the knowledge of molecules that are known to bind to the target. nih.govyoutube.com

The discovery of dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 interaction began with a virtual screening campaign. nih.gov This initial step allowed for the identification of a novel class of inhibitors from a large compound library. nih.gov Similarly, pharmacophore-based virtual screening has been used to identify potential dual inhibitors of CDK4/6 and aromatase from a database of diverse chemical compounds. nih.gov This approach relies on defining the key chemical features required for binding and then searching for molecules that match this pharmacophore. nih.gov

LBDD methods, such as QSAR and pharmacophore modeling, are powerful tools when the structure of the target protein is not available. nih.govnih.gov These methods are based on the principle that similar molecules are likely to have similar biological activities. youtube.com By analyzing a set of known active compounds, a model can be built to predict the activity of new molecules. youtube.com

In the context of dihydroisoquinolinone discovery, both virtual screening and LBDD approaches have been instrumental. Virtual screening can be used to identify initial hits from large compound libraries, which can then be further optimized using structure-based or ligand-based methods. mdpi.commdpi.com LBDD, on the other hand, can be used to design new compounds based on the known structure-activity relationships of existing dihydroisoquinolinone derivatives. nih.govbiosolveit.de

Computational Predictions in Ligand Design and Optimization of Dihydroisoquinolinone Analogues

Computational predictions play a crucial role throughout the drug discovery pipeline, from initial hit identification to lead optimization. youtube.com In the design and optimization of dihydroisoquinolinone analogues, various computational tools are employed to predict their properties and guide their development.

The design of novel 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents involved extensive structure-activity relationship (SAR) studies, which were likely guided by computational predictions. nih.gov These predictions can help to prioritize which analogues to synthesize and test, thereby accelerating the optimization process. youtube.com

Computational methods are also used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. nih.gov Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages of development. For example, in silico ADMET prediction was performed on phenylhydrazono phenoxyquinoline derivatives to assess their drug-likeness and potential toxicity. nih.gov

Furthermore, computational chemistry approaches are used to design and evaluate novel analogues of existing drugs. For instance, a study focused on synthesizing and evaluating new analogues of 3,4-dihydroquinolin-2(1H)-one with enhanced druggability and solubility for the treatment of glioblastoma multiforme. nih.govresearchgate.net Computational tools were used to design these analogues and to predict their binding to the target protein. nih.govresearchgate.net

The ultimate goal of computational ligand design and optimization is to develop molecules with improved potency, selectivity, and pharmacokinetic properties. By integrating computational predictions with experimental testing, researchers can more efficiently navigate the complex landscape of drug discovery and develop novel dihydroisoquinolinone-based therapeutics.

Future Directions and Research Opportunities for Dihydroisoquinolinone Chemistry

Exploration of Novel Dihydroisoquinolinone Core Modifications and Derivatization Strategies

The dihydroisoquinolinone core is a privileged structure in medicinal chemistry, and future research will undoubtedly focus on creating diverse libraries of analogs through innovative modification and derivatization strategies. nih.govrsc.org The primary goal is to systematically explore the structure-activity relationships (SAR) by introducing a variety of substituents at different positions of the heterocyclic ring system.

Key areas for derivatization include:

C-1 and C-3 Positions: These positions are often targeted for introducing substituents that can modulate biological activity. Future strategies will likely involve the development of novel catalytic methods to install diverse functional groups, including aryl, alkyl, and heterocyclic moieties.

N-2 Position: Modification at the nitrogen atom can significantly impact the pharmacokinetic properties of the resulting compounds. Research will likely explore the introduction of various side chains to enhance solubility, membrane permeability, and metabolic stability.

Aromatic Ring (Positions 5, 6, 7, and 8): Functionalization of the benzo portion of the dihydroisoquinolinone, as seen in the title compound with a chlorine atom at C-5, allows for fine-tuning of electronic properties and interactions with biological targets. The synthesis of analogs with different substitution patterns on the aromatic ring will be crucial for optimizing potency and selectivity.

A summary of potential derivatization strategies is presented in the table below.

| Position | Modification Strategy | Potential Impact |

| C-1 | Asymmetric alkylation, Arylation | Modulation of target binding, Introduction of chirality |

| N-2 | Acylation, Alkylation, Sulfonylation | Alteration of pharmacokinetic properties (ADME) |

| C-3 | Introduction of spirocyclic systems, Functional group interconversion | Creation of novel 3D structures, Exploration of new binding modes |

| C-5/C-6/C-7/C-8 | Halogenation, Nitration, Amination, Suzuki/Buchwald-Hartwig coupling | Fine-tuning of electronic properties, Improved target affinity and selectivity |

These derivatization efforts will be instrumental in generating novel chemical entities with improved therapeutic profiles.

Development of Multi-Target-Directed Ligands Based on the Dihydroisoquinolinone Scaffold

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, rendering single-target drugs less effective. chinesechemsoc.org This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design a single molecule capable of modulating several biological targets simultaneously. nih.govnih.govmdpi.com The dihydroisoquinolinone scaffold is an excellent starting point for the development of MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophoric elements.

Future research in this area will focus on:

Rational Design: Combining the dihydroisoquinolinone core with other known pharmacophores to create hybrid molecules with dual or multiple activities. For instance, linking the dihydroisoquinolinone scaffold to a moiety known to inhibit a specific enzyme could result in a dual-action drug candidate.

Target Combination: Identifying synergistic target combinations for specific diseases. For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both cholinesterases and monoamine oxidases. nih.gov

Fragment-Based Approaches: Utilizing fragments of known ligands for different targets and assembling them around the dihydroisoquinolinone core to create novel MTDLs.

The development of dihydroisoquinolinone-based MTDLs represents a promising strategy for addressing complex diseases that are not adequately treated by current single-target therapies.

Advancements in Enantiopure Dihydroisoquinolinone Analog Synthesis

Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in drug discovery. Future research on dihydroisoquinolinone chemistry will heavily emphasize the development of efficient methods for obtaining enantiopure analogs.

Key areas of advancement include:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in the formation of the dihydroisoquinolinone ring or in subsequent modification steps. nih.govnih.gov Recent studies have shown the successful application of organocatalysis in the asymmetric synthesis of disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov

Chiral Resolution: The separation of racemic mixtures of dihydroisoquinolinone derivatives into their constituent enantiomers. wikipedia.org This can be achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. youtube.comlibretexts.orgmdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to synthesize enantiomerically pure dihydroisoquinolinone analogs.

The table below summarizes some of the catalytic systems that have been explored for the asymmetric synthesis of related heterocyclic compounds.

| Catalyst Type | Reaction | Enantioselectivity (ee) | Reference |

| Quinine-based squaramide | Aza-Henry–hemiaminalization–oxidation | 40–95% | nih.govnih.gov |

| Chiral N,N′-dioxide/Mg(OTf)₂ | Dearomative three-component reaction | up to 99% | chinesechemsoc.org |

| Rhodococcus equi ZMU-LK19 | Asymmetric hydroxylation/diastereoselective oxidation | >99% | rsc.org |

The development of robust and scalable methods for the synthesis of enantiopure dihydroisoquinolinones will be critical for advancing these compounds into clinical development.

Integration of Computational and Experimental Methodologies for Accelerated Dihydroisoquinolinone-Based Drug Discovery

The synergy between computational and experimental approaches has become a cornerstone of modern drug discovery. nih.gov This integrated strategy is expected to play a pivotal role in accelerating the development of dihydroisoquinolinone-based therapeutics.

Future research will benefit from the application of a range of computational tools, including:

Molecular Docking and Dynamics Simulations: To predict the binding modes of dihydroisoquinolinone derivatives to their biological targets and to understand the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the chemical structures of dihydroisoquinolinone analogs with their biological activities, thereby guiding the design of more potent compounds.

Pharmacophore Modeling: To identify the key structural features required for biological activity and to use this information to screen virtual libraries for new hits.

Machine Learning and Artificial Intelligence: To analyze large datasets, predict drug-target interactions, and design novel compounds with desired properties. nih.gov

These in silico methods, when used in conjunction with experimental techniques such as high-throughput screening (HTS), X-ray crystallography, and NMR spectroscopy, will create a more rational and efficient workflow for drug discovery. rsc.org This integrated approach will enable the rapid identification of promising lead compounds, facilitate their optimization, and ultimately shorten the timeline for bringing new dihydroisoquinolinone-based drugs to the market.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.